molecular formula C31H56O15S B609892 PEG13-Tos CAS No. 1050500-41-8

PEG13-Tos

Cat. No.: B609892
CAS No.: 1050500-41-8
M. Wt: 700.83
InChI Key: CXFHSAUILDFVJJ-UHFFFAOYSA-N
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Description

PEG13-Tos is a compound that belongs to the class of polyethylene glycol derivatives. It contains a hydroxyl group and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the tosyl group is a very good leaving group for nucleophilic substitution reactions .

Mechanism of Action

Target of Action

PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The primary target of this compound is the long non-coding RNA (LncRNA) Peg13 . LncRNA Peg13 has been demonstrated to protect against neurological diseases .

Mode of Action

This compound interacts with its target, LncRNA Peg13, through a mechanism known as the competing endogenous RNA (ceRNA) axis . In this mechanism, Peg13 serves as a sponge for miR-20a-5p to increase the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .

Biochemical Pathways

The Peg13/miR-20a-5p/XIAP ceRNA axis is the primary biochemical pathway affected by this compound . This pathway plays a crucial role in the progression of hypoxic-ischemic brain damage (HIBD) and other neurological diseases . By sponging miR-20a-5p, Peg13 upregulates XIAP, which in turn alleviates HIBD in neonatal mice .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property, along with the presence of a hydroxyl group that enables further derivatization or replacement with other reactive functional groups, influences the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The result of this compound’s action is the alleviation of HIBD in neonatal mice . This is achieved through the anti-apoptotic function of Peg13, which suppresses XIAP expression by sponging miR-20a-5p .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen and glucose . For instance, the expression of Peg13 is reduced in mouse hippocampal neurons during oxygen-glucose deprivation (OGD) . .

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG13-Tos is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with p-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

PEG13-Tos undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The tosyl group is a good leaving group, making this compound highly reactive in nucleophilic substitution reactions. .

    Oxidation and Reduction Reactions: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFHSAUILDFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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